molecular formula C7H4ClF2NO B039860 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride CAS No. 118591-69-8

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride

Cat. No.: B039860
CAS No.: 118591-69-8
M. Wt: 191.56 g/mol
InChI Key: QBIPVAANFKTSIG-XFFZJAGNSA-N
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Description

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride is a highly specialized chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound is primarily recognized for its role as a critical precursor in the synthesis of novel hydroxamic acid-based compounds, which are pivotal in the development of Histone Deacetylase (HDAC) inhibitors. The reactive chloro and N-hydroxy groups, strategically positioned on the 2,6-difluorobenzene scaffold, facilitate efficient conjugation with various amine- or sulfur-containing linkers and cap groups. This allows researchers to construct diverse chemical libraries for structure-activity relationship (SAR) studies. The electron-withdrawing difluoro substituents on the aromatic ring enhance the electrophilicity of the carboximidoyl chloride center, promoting reactivity while also influencing the pharmacokinetic properties, such as metabolic stability and membrane permeability, of the final target molecules. Its primary research application lies in the exploration of new epigenetic therapies for oncology, as HDAC inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This reagent is an essential tool for chemists and biologists aiming to develop next-generation therapeutics targeting hematological and solid tumors.

Properties

IUPAC Name

(1Z)-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-7(11-12)6-4(9)2-1-3-5(6)10/h1-3,12H/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIPVAANFKTSIG-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=NO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C(=N/O)/Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthesis from 2,6-Difluorobenzonitrile

The most widely documented method involves the reaction of 2,6-difluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The process proceeds as follows:

  • Hydroxylamine Coupling :

    • 2,6-Difluorobenzonitrile reacts with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., dimethylformamide) under reflux.

    • The base (e.g., sodium carbonate) deprotonates hydroxylamine, facilitating nucleophilic attack on the nitrile group to form 2,6-difluoro-N-hydroxybenzenecarboximidamide .

    • Reaction conditions: 80–100°C for 4–6 hours, yielding 85–90% intermediate.

  • Chlorination :

    • The carboximidamide intermediate is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

    • Chlorination occurs at the imine nitrogen, forming the target compound. Excess chlorinating agent is removed via vacuum distillation.

    • Typical yield: 75–80% after purification.

Key Optimization Parameters :

  • Solvent Choice : Dimethylformamide (DMF) enhances reaction kinetics compared to dimethyl sulfoxide (DMSO).

  • Temperature : Chlorination at 50–60°C minimizes side reactions (e.g., over-chlorination).

Alternative Route via Chloro-Fluorobenzonitrile Intermediates

Patent literature describes an alternative pathway starting from 2,3,6-trichlorobenzonitrile or 2,3,5,6-tetrachlorobenzonitrile , which undergo fluorination and reduction:

  • Fluorination with Potassium Fluoride (KF) :

    • Chlorinated precursors react with KF in sulfolane or dimethylacetamide at 150–200°C.

    • Selective substitution of chlorine atoms at the 2- and 6-positions occurs, yielding 3-chloro-2,6-difluorobenzonitrile .

    • Conversion rate: 70–75% after 8–12 hours.

  • Catalytic Hydrogenation :

    • The chloro-fluorobenzonitrile intermediate undergoes hydrogenation using a palladium catalyst to remove residual chlorine.

    • Conditions: 1–2 bar H₂, 80–100°C, yielding 2,6-difluorobenzonitrile (95–98% purity).

  • Hydroxylamine and Chlorination Steps :

    • Subsequent steps mirror the primary synthesis (Section 1.1), culminating in the target compound.

Advantages :

  • Utilizes cost-effective chlorinated precursors.

  • Achieves higher regioselectivity for fluorine substitution.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow processes to enhance yield and safety:

  • Reactor Design :

    • Tubular reactors with integrated temperature and pressure controls.

    • Residence time: 20–30 minutes for hydroxylamine coupling; 10–15 minutes for chlorination.

  • Solvent Recovery :

    • Distillation columns recycle dimethylformamide, reducing waste by 40%.

Table 1: Industrial vs. Laboratory-Scale Yield Comparison

ParameterIndustrial ProcessLaboratory-Scale
Yield (Overall)88–92%70–80%
Purity>99.3%95–98%
Reaction Time2–3 hours6–8 hours
Solvent Consumption0.5 L/kg product2 L/kg product

Data derived from.

Catalytic Innovations

Recent advancements focus on catalyst-driven fluorination:

  • N-Methylaniline as Catalyst :

    • In chlorination steps, 0.2–0.4 wt% N-methylaniline accelerates reaction rates by 30% while suppressing byproducts.

    • Enables lower chlorine gas flow rates (5–30 L/h), enhancing safety.

  • Vanadium-Based Catalysts :

    • Used in ammoxidation of chlorotoluene to benzonitrile precursors, achieving 93% conversion at 400°C.

Purification and Quality Control

Vacuum Distillation

Post-synthesis, the crude product is purified via fractional distillation:

  • Conditions :

    • Vacuum: ≤−0.1 MPa.

    • Temperature gradient: 100–120°C (front fractions) → 120–130°C (main fraction).

  • Purity Thresholds :

    • Front fractions discarded until this compound content ≥99.0%.

    • Main fraction collected at ≥99.3% purity.

Analytical Characterization

  • GC-MS : Confirms absence of chlorinated byproducts (e.g., 2,4-difluoro analogs).

  • Melting Point : 68–69°C (validates crystalline structure).

ParameterValue
CAS No.118591-69-8
Molecular Weight191.56 g/mol
Hazard ClassCorrosive, Acute Toxicity
Storage−20°C, inert atmosphere

Data sourced from.

Comparative Analysis of Methodologies

Cost Efficiency

  • Primary Route : Higher raw material costs (2,6-difluorobenzonitrile ≈ $450/kg) but shorter synthesis time.

  • Alternative Route : Lower precursor costs (chlorinated benzonitriles ≈ $150/kg) but requires energy-intensive fluorination.

Environmental Impact

  • Waste Generation :

    • Primary method: 0.8 kg solvent waste/kg product.

    • Alternative method: 1.2 kg waste/kg product due to KF byproducts .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,6-difluorobenzoic acid and hydroxylamine.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2,6-difluoro-N-hydroxybenzenecarboximidoyl amines or esters can be formed.

    Hydrolysis Products: 2,6-Difluorobenzoic acid and hydroxylamine.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of various halogenated compounds, including derivatives similar to 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride, in exhibiting antibacterial properties. The introduction of halogens, particularly fluorine and chlorine, has been shown to enhance the antimicrobial efficacy of compounds against both gram-positive bacteria and mycobacteria.

Case Study: Antibacterial Efficacy

  • A series of compounds were synthesized and tested for their activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that halogenated derivatives displayed superior antibacterial activity compared to non-halogenated counterparts. Specifically, compounds with fluorine substitutions showed a broader spectrum of action and higher efficacy than traditional antibiotics like ampicillin and rifampicin .

Table 1: Antibacterial Activity of Halogenated Compounds

Compound IdentifierStructure TypeActivity Against MRSAComparison to Ampicillin
1iMonochlorinatedActiveComparable
2jDichlorinatedHighly ActiveSuperior
2kTrifluoromethylActiveComparable

Anticancer Properties

The anticancer potential of this compound has also been investigated. Research indicates that compounds with similar structures can induce cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

  • In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal mammalian cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Table 2: Cytotoxicity Profiles

Compound IdentifierCancer Cell Line TestedIC50 Value (µM)Normal Cell Toxicity
1pMCF-75.4Low
2qHeLa3.8Moderate

Role as a Bioisostere

The compound's structure allows it to act as a bioisostere for various functional groups in drug design. The incorporation of fluorine atoms can modify the lipophilicity and electronic properties of the molecule, leading to improved binding interactions with biological targets.

Case Study: Drug Design Innovations

  • Research has shown that substituting traditional groups with fluorinated analogs can enhance the pharmacokinetic profiles of drugs. For instance, the introduction of fluorine in place of hydroxyl or amine groups has been linked to increased metabolic stability and bioavailability .

Table 3: Bioisosteric Effects in Drug Design

Original Functional GroupFluorinated EquivalentEffect on Drug Potency
-OH-FIncreased
-NH2-N(CH3)Enhanced

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pathways involved often include:

    Covalent Bond Formation: Interaction with amino acid residues such as serine, cysteine, or lysine.

    Hydrogen Bonding: Stabilization of the compound within the active site of enzymes.

Comparison with Similar Compounds

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride can be compared with other similar compounds, such as:

    2,6-Difluorobenzonitrile: Lacks the hydroxyl and carboximidoyl chloride groups, making it less reactive.

    2,6-Difluorobenzoic Acid: Contains a carboxyl group instead of the carboximidoyl chloride group, leading to different reactivity and applications.

    N-Hydroxybenzenecarboximidoyl Chloride: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.

Biological Activity

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride (CAS No. 118591-69-8) is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Several studies have indicated its potential as an inhibitor of specific enzymes and as a modulator of signaling pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit certain proteases, which are crucial in various biological processes including cell signaling and apoptosis. This inhibition can lead to altered cellular responses and has implications in cancer research.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. This activity could be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Antioxidant Properties : The presence of the hydroxyl group in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific proteases
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals

Case Study: Antimicrobial Efficacy

A case study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound was found to inhibit the growth of these bacteria at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity leading to cell lysis.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus10 µg/mLCell wall disruption
Escherichia coli15 µg/mLMetabolic interference

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves nitrile intermediate formation followed by hydroxylation and chlorination. For purity optimization:

  • Use HPLC with a C18 column (particle size 5 µm, mobile phase: acetonitrile/water gradient) to monitor intermediates .
  • Recrystallize from anhydrous dichloromethane/hexane mixtures to remove unreacted precursors.
  • Confirm purity via ¹H/¹⁹F NMR (e.g., absence of peaks at δ 7.2–7.5 ppm for aromatic impurities) .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Store under inert gas (argon) at –20°C in amber vials to avoid hydrolysis and photodegradation.
  • Use anhydrous solvents (e.g., THF, DMF) for reactions to minimize side reactions with moisture .
  • Dispose of waste via halogenated organic waste protocols, segregated from aqueous or acidic residues .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Validate the C–Cl stretch (540–620 cm⁻¹) and N–O stretch (930–980 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Elemental Analysis : Carbon and fluorine content must align with theoretical values (e.g., C: 42.1%, F: 18.9%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • Perform accelerated stability studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 4.0, 7.4, 9.0).
  • Analyze degradation products via LC-MS/MS to identify hydrolysis pathways (e.g., imidoyl chloride → carboxamide).
  • Use Arrhenius modeling to predict shelf-life under standard storage conditions .

Q. What strategies are effective for derivatizing this compound to track its reactivity in biological systems?

  • Methodological Answer :

  • Fluorophore tagging : React with Bodipy FL-C5-amine (Molecular Probes) via nucleophilic substitution at the chloride site.
  • Validate derivatization efficiency using fluorescence spectroscopy (λex/λem = 488/520 nm) and TLC (Rf shift from 0.7 to 0.3) .
  • Ensure bioactivity retention via in vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms).

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?

  • Methodological Answer :

  • Compare DFT-calculated electrostatic potential maps (e.g., Gaussian 16) with experimental kinetic isotope effect (KIE) studies.
  • Adjust solvent parameters (e.g., dielectric constant in simulations) to match reaction conditions.
  • Validate using X-ray crystallography (if crystalline) or NMR titration for hydrogen-bonding interactions .

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar vs. nonpolar solvents: How to design experiments to clarify this?

  • Methodological Answer :

  • Conduct solubility screens in DMSO, acetonitrile, and toluene (1–10 mg/mL) at 25°C and 40°C.
  • Use dynamic light scattering (DLS) to detect aggregation in polar solvents.
  • Cross-reference with logP calculations (e.g., ACD/Labs) to correlate experimental vs. theoretical hydrophobicity .

Q. How to interpret conflicting cytotoxicity data in cell-based assays?

  • Methodological Answer :

  • Standardize cell lines (e.g., HEK293 vs. HepG2) and culture conditions (e.g., serum-free vs. 10% FBS).
  • Pre-treat cells with N-acetylcysteine (NAC) to assess oxidative stress contributions.
  • Validate using flow cytometry (apoptosis markers) and metabolomic profiling .

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